molecular formula C9H11FN2O6 B12505420 5-fluoro-1-pentopyranosylpyrimidine-2,4(1H,3H)-dione

5-fluoro-1-pentopyranosylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12505420
M. Wt: 262.19 g/mol
InChI Key: IXJSKGVGPNZCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as 5-fluorouridine, is a fluorinated pyrimidine nucleoside. This compound is a derivative of uridine, where a fluorine atom replaces the hydrogen atom at the 5th position of the uracil ring. It is primarily known for its role as an antineoplastic agent, used in the treatment of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluorouridine typically involves the fluorination of uridine. One common method is the direct fluorination of uridine using elemental fluorine or a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out in an anhydrous solvent like acetonitrile under controlled temperature conditions to prevent degradation of the product .

Industrial Production Methods

Industrial production of 5-fluorouridine often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-fluorouridine has a wide range of applications in scientific research:

Mechanism of Action

5-fluorouridine exerts its effects primarily by incorporating into RNA in place of uridine. This incorporation disrupts RNA processing and function, leading to the inhibition of protein synthesis and cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. It also inhibits the enzyme thymidylate synthase, further disrupting DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluorouridine is unique due to its specific incorporation into RNA and its dual mechanism of action, targeting both RNA and DNA synthesis. This dual action enhances its efficacy as an antineoplastic agent compared to other nucleoside analogues .

Properties

Molecular Formula

C9H11FN2O6

Molecular Weight

262.19 g/mol

IUPAC Name

5-fluoro-1-(3,4,5-trihydroxyoxan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(13)2-18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)

InChI Key

IXJSKGVGPNZCGA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)O

Origin of Product

United States

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